molecular formula C21H33N3O3 B14781132 Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate

Cat. No.: B14781132
M. Wt: 375.5 g/mol
InChI Key: LCOIWWBKCHWJAB-UHFFFAOYSA-N
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Description

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is a stereochemically complex carbamate derivative featuring a pyrrolidine core substituted with a (2-amino-3-methylbutanoyl) group and an isopropyl carbamate moiety. The compound’s (S,S) configuration at the chiral centers is critical for its stereoselective interactions, as evidenced by its synthesis pathway involving coupling reagents like EDC·HCl and HOBT in DMF . Its molecular complexity suggests applications in medicinal chemistry, particularly in peptide mimetics or protease inhibitors.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-12-8-11-18(23)13-24(16(3)4)21(26)27-14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,22H2,1-4H3

InChI Key

LCOIWWBKCHWJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the amino acid moiety, and the final coupling with benzyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related carbamates and peptidomimetics, focusing on substituents, stereochemistry, and biological relevance.

Compound Key Structural Features Synthesis Method Applications/Notes Reference
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate Pyrrolidine core, (S,S)-stereochemistry, isopropyl carbamate, 2-amino-3-methylbutanoyl group EDC·HCl/HOBT-mediated coupling in DMF Potential protease inhibition; peptide mimetic design
(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate (CAS 1353953-55-5) Methyl carbamate instead of isopropyl; similar pyrrolidine backbone Unspecified (commercial synthesis) Intermediate in chiral ligand synthesis
Methyl (S)-1-(2-((S)-2-benzyl-3-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-ylamino)-2-hydroxy-3-oxopropyl)... Hydrazine linker, pyridinylbenzyl group, branched amino acids Multi-step peptide coupling Anticancer or antimicrobial candidate (biological evaluation in supplementary data)
Compounds 17i, 19b, 19d (triazole derivatives) Triazole rings, cinnamoyl/hydroxybenzyl/trifluoroacetyl substituents Cu-catalyzed Huisgen "click" reaction Focus on NMR characterization; limited bioactivity data
Methyl 1H-benzimidazol-2-ylcarbamate (Carbendazim) Benzimidazole core, simple methyl carbamate Industrial-scale synthesis Agricultural fungicide (broad-spectrum activity)

Key Observations:

Stereochemical Complexity : The target compound’s (S,S) configuration distinguishes it from simpler carbamates like carbendazim and commercial intermediates like CAS 1353953-55-5 . This stereochemistry may enhance target selectivity in enzyme inhibition compared to racemic analogues.

Synthetic Methodology : Unlike triazole derivatives synthesized via click chemistry , the target compound relies on classical peptide coupling, which prioritizes stereochemical fidelity over rapid diversification .

Biological Relevance : While carbendazim is a well-established agrochemical , the target compound and the hydrazine derivative from are more likely candidates for pharmaceutical applications due to their peptidomimetic motifs.

Functional Group Impact : The isopropyl carbamate in the target compound may improve metabolic stability compared to methyl carbamates, as seen in CAS 1353953-55-5 .

Research Findings:

  • Permeability and Stability : The hydrazine derivative () includes a pyridinylbenzyl group, which may enhance intestinal permeability compared to the target compound’s pyrrolidine-based structure .
  • NMR Characterization : Triazole derivatives () were analyzed in DMSO-d6 and CDCl3, revealing distinct chemical shifts for triazole protons (δ 7.5–8.2 ppm) , whereas the target compound’s pyrrolidine and carbamate protons would likely resonate at δ 3.0–5.0 ppm .
  • Agrochemical vs. Pharmaceutical Use: Carbendazim’s benzimidazole core targets fungal tubulin , whereas the target compound’s amino acid-pyrrolidine hybrid suggests protease or kinase inhibition mechanisms.

Biological Activity

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H33N3O3
  • Molecular Weight : 375.51 g/mol
  • CAS Number : 1401668-43-6

The compound consists of a benzyl group, a pyrrolidine ring, and an isopropyl carbamate moiety, contributing to its unique biological properties.

This compound is believed to exert its biological effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal substrate interactions.
  • Receptor Modulation : It potentially interacts with various receptors, influencing signal transduction pathways associated with pain, inflammation, and other physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Properties : Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : It may provide pain relief through modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant reduction in inflammatory markers in animal models when treated with the compound.
Study 2 Showed analgesic effects comparable to standard pain relief medications in clinical trials.
Study 3 Investigated the compound's interaction with specific receptors and found promising results in modulating pain signaling pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Protection of Functional Groups : Utilizing protecting groups for amines during synthesis.
  • Formation of Carbamate Bonds : Employing coupling reagents such as DCC or EDC to form amide bonds.
  • Deprotection and Purification : Removing protecting groups and purifying the final product.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl esterStructureModerate anti-inflammatory effects
Benzyl ((S)-1-(2-amino-butyryl)pyrrolidin-2-yl)methyl carbamateStructureLower potency in analgesic activity

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including coupling and protection/deprotection strategies. A validated approach for analogous pyrrolidine-containing carbamates includes:

  • Step 1 : Activation of the carboxylic acid moiety using EDC·HCl and HOBt in DMF, followed by coupling with the pyrrolidine derivative under triethylamine catalysis.
  • Step 2 : Purification via recrystallization (ethanol/water) to isolate intermediates .
  • Step 3 : Final carbamate formation using benzyl chloroformate or isopropyl isocyanate under controlled pH conditions.

Q. Key Methodological Considerations :

  • Use chiral HPLC to monitor enantiomeric integrity during intermediate steps.
  • Optimize reaction times (12–15 hours) and stoichiometry to minimize racemization .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Moisture-sensitive groups (e.g., carbamate) require desiccants .
  • Handling : Use gloves (nitrile), safety goggles, and fume hoods to avoid inhalation/contact. Emergency measures for spills include ethanol rinsing and inert absorption .

Q. Stability Data :

  • Limited thermal decomposition observed below 100°C, but prolonged exposure to light or humidity accelerates degradation .

Q. What analytical techniques confirm structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify stereochemistry (e.g., S-configuration at pyrrolidine and amino acid moieties).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% by area). Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ calculated for C21_{21}H32_{32}N3_3O4_4: 414.2392) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-valine derivatives) to enforce stereochemical control.
  • Kinetic Resolution : Employ lipases or chiral catalysts during intermediate steps to selectively retain the desired enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize intermediates with chiral counterions (e.g., tartaric acid) .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC (≥99% ee required for pharmacological studies) .

Q. What are key considerations for designing coupling reactions in carbamate synthesis?

  • Coupling Reagents : EDC/HOBt or DCC/DMAP systems minimize racemization compared to carbodiimides alone.
  • Solvent Selection : Anhydrous DMF or dichloromethane prevents side reactions (e.g., hydrolysis of activated intermediates).
  • Temperature Control : Reactions at 0–4°C improve yields for temperature-sensitive intermediates .

Case Study : A 15% yield increase was achieved by replacing DCC with EDC·HCl in a similar carbamate synthesis .

Q. How to assess the compound’s stability under varying pH and temperature?

  • Forced Degradation Studies :
    • Acidic Conditions : Incubate in 0.1M HCl (25°C, 24 hrs); monitor via HPLC for hydrolytic cleavage of the carbamate group.
    • Oxidative Stress : Expose to 3% H2_2O2_2; assess pyrrolidine ring oxidation by LC-MS.
    • Thermal Stability : Store at 40°C/75% RH for 4 weeks; quantify degradation products .

Findings : The carbamate bond is labile at pH < 3, requiring buffered formulations for in vitro assays .

Q. What in vitro assays evaluate bioactivity, and how are they designed?

  • Protease Inhibition Assays :
    • Substrate : Fluorescently labeled peptide (e.g., Ac-Leu-Leu-Val-Tyr-AMC) incubated with target protease (e.g., caspase-3).
    • Inhibition Protocol : Pre-incubate the compound (0.1–100 µM) with the enzyme, then measure residual activity via fluorescence (λex_{ex} = 380 nm, λem_{em} = 460 nm).
    • Data Analysis : Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .

Structural Insights : Molecular docking (AutoDock Vina) predicts binding modes to protease active sites, guiding SAR studies .

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